Tetraethylene glycol dimethacrylate

Degree of conversion Polymerization kinetics Dental restorative composites

Tetraethylene glycol dimethacrylate (TEGDMA, CAS 109-17-1; also identified as triethylene glycol dimethacrylate, CAS 25101-32-0) is a hydrophilic, low-viscosity difunctional methacrylic monomer employed as a crosslinking agent and reactive diluent in free-radical and UV-curable polymerization systems. It features a flexible ethylene glycol backbone with terminal methacrylate functional groups, yielding polymer networks characterized by balanced rigidity and elasticity.

Molecular Formula C16H26O7
Molecular Weight 330.37 g/mol
CAS No. 25101-32-0
Cat. No. B3422297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylene glycol dimethacrylate
CAS25101-32-0
Molecular FormulaC16H26O7
Molecular Weight330.37 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOCCOCCOCCOC(=O)C(=C)C
InChIInChI=1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3
InChIKeyLTHJXDSHSVNJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethylene Glycol Dimethacrylate (TEGDMA) Procurement Guide: CAS 109-17-1 | 25101-32-0


Tetraethylene glycol dimethacrylate (TEGDMA, CAS 109-17-1; also identified as triethylene glycol dimethacrylate, CAS 25101-32-0) is a hydrophilic, low-viscosity difunctional methacrylic monomer employed as a crosslinking agent and reactive diluent in free-radical and UV-curable polymerization systems . It features a flexible ethylene glycol backbone with terminal methacrylate functional groups, yielding polymer networks characterized by balanced rigidity and elasticity . TEGDMA is widely utilized in dental restorative composites, UV-curable coatings, hydrogels, adhesives, and biomedical devices [1].

TEGDMA Functional Differentiation: Why Alternative Dimethacrylates Cannot Be Simply Substituted


TEGDMA is not freely interchangeable with other dimethacrylate monomers such as Bis-GMA, UDMA, or Bis-EMA. Each monomer exhibits distinct physicochemical properties—molecular weight, viscosity, double-bond concentration, hydrophilicity, and polymerization kinetics—that directly dictate the performance characteristics of the final polymeric network [1]. Generic substitution without accounting for these differences can compromise critical material attributes including degree of conversion, mechanical strength, water sorption, solubility, and biocompatibility [2]. The quantitative evidence presented below demonstrates why TEGDMA occupies a unique functional niche that cannot be replicated by simply substituting alternative dimethacrylates.

TEGDMA vs. Bis-GMA, UDMA, and Bis-EMA: Head-to-Head Quantitative Performance Comparison


Degree of Conversion: TEGDMA Achieves Significantly Higher Polymerization Conversion Than Bis-GMA, UDMA, and Bis-EMA

TEGDMA homopolymer exhibits the highest degree of conversion (DC) among the four principal dimethacrylate monomers used in dental restorative composites, significantly exceeding Bis-GMA, UDMA, and Bis-EMA at both 10 minutes and 24 hours post-polymerization [1].

Degree of conversion Polymerization kinetics Dental restorative composites

Flexural Strength and Modulus: TEGDMA Surpasses Bis-GMA and Bis-EMA While Matching UDMA Performance

In homopolymer three-point bending tests, TEGDMA demonstrates significantly higher flexural modulus (FM) than BisEMA and BisGMA, statistically equivalent to UDMA. For flexural strength (FS), TEGDMA ranks second only to UDMA, exceeding both BisEMA and BisGMA [1]. In resin mixture studies, TEGDMA-containing formulations achieve higher flexural strength than BisEMA-containing counterparts [2].

Flexural strength Flexural modulus Mechanical properties Dental composites

Glass Transition Temperature: TEGDMA Homopolymer Exhibits High Tg (135°C) Despite Ambient-Temperature Cure

Completely cured TEGDMA homopolymer exhibits a glass transition temperature (Tg) of 135°C, with a broad glass transition range spanning more than 100°C [1]. In a direct comparison of three model systems with varying degrees of network heterogeneity, TEGDMA demonstrated a Tg−Tcure difference as large as 100°C, significantly greater than the more homogeneous styrene-divinylbenzene copolymer system [2].

Glass transition temperature Thermal properties Polymer network heterogeneity DMA

Water Sorption and Solubility: TEGDMA Demonstrates Lower Water Sorption Than Bis-GMA but Higher Solubility

In homopolymer water sorption testing per ISO 4049, Bis-GMA exhibited the highest water sorption (WS), while TEGDMA and BisEMA demonstrated the lowest WS values (p<0.001). However, TEGDMA presented the highest solubility (SL), followed by UDMA, Bis-GMA, and BisEMA (p<0.001) [1].

Water sorption Solubility Hygroscopic expansion Dental materials

Cytotoxicity: TEGDMA Exhibits Lower Toxicity Than Bis-GMA and UDMA in Human Dental Pulp Cells

In cultured human dental pulp cells, the cytotoxicity of three common dental monomers followed the order Bis-GMA > UDMA > TEGDMA. TEGDMA showed lower toxicity than Bis-GMA and UDMA because it stimulates cystine uptake and does not induce oxidative stress, whereas Bis-GMA and UDMA deplete glutathione and inhibit cystine uptake [1].

Cytotoxicity Biocompatibility Oxidative stress Dental monomers

Viscosity and Crosslink Density: TEGDMA Enables Low-Viscosity Formulations with High Double-Bond Concentration

TEGDMA exhibits a viscosity of 0.011 Pa·s, substantially lower than Bis-GMA (1200 Pa·s), UDMA (23.1-7.054 Pa·s), and Bis-EMA (0.9 Pa·s) [1]. With a molecular weight of 286.3 g/mol and a double-bond concentration of 6.99 mol/kg—the highest among common dimethacrylate monomers—TEGDMA forms tighter crosslinked networks at equivalent degrees of conversion [2].

Viscosity Reactive diluent Crosslink density Double-bond concentration

TEGDMA Application Scenarios: Where Quantitative Differentiation Drives Optimal Performance


Dental Restorative Composite Formulations Requiring High Conversion and Balanced Mechanical Properties

TEGDMA is optimally deployed as a reactive diluent co-monomer in Bis-GMA-based dental restorative composites. Its highest degree of conversion among common dimethacrylates [1] reduces residual monomer content while its low viscosity (0.011 Pa·s) compensates for the extremely high viscosity (1200 Pa·s) of Bis-GMA [2]. The resulting formulations achieve flexural modulus comparable to UDMA-containing systems and flexural strength exceeding both Bis-GMA and Bis-EMA homopolymers [3]. Furthermore, TEGDMA's lower cytotoxicity relative to Bis-GMA and UDMA, attributed to its stimulation of cystine uptake without inducing oxidative stress [4], supports improved biocompatibility of the final restoration.

UV-Curable Coatings and Adhesives Requiring High Tg from Ambient-Temperature Processing

TEGDMA enables the fabrication of high-Tg polymer coatings via ambient-temperature photopolymerization. The monomer's heterogeneous network formation yields a Tg of 135°C for completely cured homopolymer, with Tg−Tcure differences as large as 100°C—significantly exceeding what is achievable with more homogeneous crosslinking systems [1]. This property eliminates the need for thermal post-cure in UV-curable coating applications, reducing energy consumption and enabling coating of temperature-sensitive substrates while maintaining high thermal stability and mechanical performance in service.

High-Crosslink-Density Polymer Networks for Hydrogels and Biomedical Devices

TEGDMA's high double-bond concentration (6.99 mol/kg)—the highest among commercial dimethacrylate monomers—enables formation of tightly crosslinked networks at moderate degrees of conversion [1]. This characteristic is particularly valuable for biomedical hydrogels where controlled swelling behavior and mechanical integrity are required. However, the higher solubility of TEGDMA homopolymer compared to Bis-EMA and Bis-GMA [2] necessitates complete polymerization to minimize leachable monomer content, underscoring the importance of optimized photoinitiator systems and cure protocols in these applications.

Low-Viscosity Reactive Diluent for High-Viscosity Resin Systems

TEGDMA serves as a premier reactive diluent for reducing formulation viscosity without sacrificing crosslink density. Its viscosity of 0.011 Pa·s is approximately 109,000-fold lower than Bis-GMA and 82-fold lower than Bis-EMA [1]. Substituting TEGDMA with Bis-EMA increases formulation viscosity and correspondingly decreases both degree of conversion and flexural strength [3], demonstrating that TEGDMA cannot be simply replaced by alternative low-viscosity monomers without compromising mechanical performance. This makes TEGDMA the preferred reactive diluent in applications spanning UV-curable printing inks, anaerobic adhesives, and high-performance coatings.

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